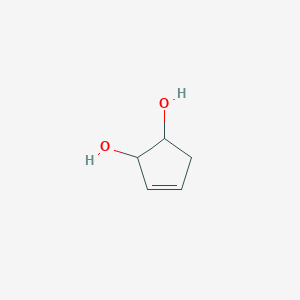

3-Cyclopentene-1,2-diol

Description

Significance of Unsaturated Cyclic Diols in Synthetic and Medicinal Chemistry Research

Unsaturated cyclic diols, including 3-Cyclopentene-1,2-diol, are of paramount importance in both synthetic and medicinal chemistry. Their chemical structure, featuring a strained unsaturated ring and hydrogen-bonding capabilities from the hydroxyl groups, makes them versatile intermediates. The diol functionality allows for a multitude of chemical transformations, serving as a handle for introducing further molecular complexity and chirality. wikipedia.org

In medicinal chemistry, the cyclopentene (B43876) diol motif is a key component in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the ribose sugar is replaced by a cyclopentane (B165970) or cyclopentene ring. uni-hamburg.dewikipedia.org This structural modification often imparts enhanced metabolic stability and can lead to potent antiviral and antitumor activities. uni-hamburg.deresearchgate.net The unique stereochemistry of these diols makes them invaluable chiral building blocks for creating complex pharmaceuticals. For instance, derivatives of cyclopentene diols are investigated for their potential in treating diseases like Parkinson's. researchgate.net

In synthetic chemistry, these diols are crucial starting materials for the total synthesis of natural products, such as prostaglandins (B1171923) and certain antibiotics. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commdpi.com The stereochemical arrangement of the hydroxyl groups can be precisely controlled, which is critical for the biological activity of the final target molecule.

Historical Development of Synthetic Approaches to Cyclopentene Derivatives

The synthesis of cyclopentene derivatives has been a long-standing challenge in organic chemistry, lacking a general, widely applicable method equivalent to the Diels-Alder reaction for six-membered rings. baranlab.org Early methods for preparing cyclopentenediol isomers involved processes such as the hydrolysis of acetates derived from dibromocyclopentene, the reaction of cyclopentene with selenium dioxide, or the treatment of cyclopentadiene (B3395910) with reagents like lead tetraacetate or peracetic acid. orgsyn.org

A significant historical milestone was the discovery of the vinylcyclopropane–cyclopentene rearrangement, which provided a new pathway to cyclopentene rings, often requiring high-temperature thermolysis. acs.org Over the years, numerous strategies have been developed to construct the cyclopentane ring, including annulation procedures and intramolecular cyclizations. baranlab.org The development of electrochemically induced intermolecular [3+2] annulation of alkenes and alkynes has offered a more recent, efficient, and milder alternative for synthesizing a variety of decorated cyclopentenes. nih.gov

The introduction of catalytic methods, particularly those involving transition metals, revolutionized the synthesis of cyclopentene derivatives. These modern techniques often provide high levels of stereocontrol, which is essential for the synthesis of enantiomerically pure compounds.

Overview of Research Trajectories for this compound and its Derivatives

Current research involving this compound and its derivatives is vibrant and multifaceted, primarily focusing on its application as a versatile chiral synthon. A major area of investigation is its use in the asymmetric synthesis of carbocyclic nucleosides, which are potent antiviral agents. uni-hamburg.deresearchgate.netacs.org For example, it serves as a key intermediate for the synthesis of compounds like Carbovir, an anti-HIV agent. google.com The ability to functionalize the double bond before or after coupling with a nucleobase offers a flexible strategy for creating diverse nucleoside analogues. uni-hamburg.de

Another significant research direction is the synthesis of prostaglandins and their metabolites. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov cis-4-Cyclopentene-1,3-diol, a constitutional isomer of this compound, is a crucial building block for preparing key intermediates in prostaglandin (B15479496) synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A recent total synthesis of a clinically relevant prostaglandin D2 metabolite was accomplished starting from a known cyclopentene-diol derivative. nih.gov

Modern synthetic methods continue to be developed to access these diols and their derivatives with high efficiency and stereoselectivity. The Sharpless asymmetric dihydroxylation, for instance, is a powerful tool for creating chiral vicinal diols from alkenes and is widely applied in this context. researchgate.netwikipedia.orgorganic-chemistry.orgwikipedia.org Research also explores the use of these diols in the synthesis of other complex natural products and novel materials.

Structure

3D Structure

Properties

CAS No. |

40459-97-0 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

cyclopent-3-ene-1,2-diol |

InChI |

InChI=1S/C5H8O2/c6-4-2-1-3-5(4)7/h1-2,4-7H,3H2 |

InChI Key |

VQWAZBMRMSMLPG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(C1O)O |

Origin of Product |

United States |

Nomenclature and Fundamental Structural Aspects of 3 Cyclopentene 1,2 Diol

Systematic IUPAC Naming Conventions for 3-Cyclopentene-1,2-diol

The compound with the chemical formula C₅H₈O₂ is systematically named cyclopent-3-ene-1,2-diol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. nih.gov This name is derived by identifying the parent cyclic structure, a cyclopentene (B43876) ring, and numbering the carbon atoms. The numbering convention aims to assign the lowest possible locants to the principal functional groups, which are the hydroxyl (-OH) groups in this case. The double bond is located between carbons 3 and 4, and the hydroxyl groups are attached to carbons 1 and 2.

Alternative names such as this compound and Cyclopenten-3,4-diol may be encountered in various chemical databases and literature. nih.govchemspider.com

Isomeric Considerations of Cyclopentene-1,2-diols

This compound belongs to a family of structural isomers of cyclopentenediol, where the positions of the double bond and the two hydroxyl groups vary on the five-membered ring. Understanding these isomers is crucial for distinguishing their unique chemical structures and properties. Key isomers include 1-Cyclopentene-1,2-diol and 4-Cyclopentene-1,3-diol (B3190392).

1-Cyclopentene-1,2-diol : In this isomer, the hydroxyl groups are attached to the carbons of the double bond (C1 and C2). This structure represents an enol form, which is typically in equilibrium with its keto tautomer, 2-hydroxycyclopentanone. The synthesis of related cyclopentane-1,2-diones often results in the isolation of the enol form. thieme-connect.com

4-Cyclopentene-1,3-diol : This isomer features the double bond between carbons 4 and 5, with the hydroxyl groups located at positions 1 and 3. nih.gov Unlike this compound, the hydroxyl groups in this isomer are not adjacent. This arrangement significantly alters the molecule's geometry and reactivity. It exists as cis and trans diastereomers. sigmaaldrich.comnih.gov

The structural differences between these isomers lead to distinct chemical and physical properties.

Intrinsic Chirality and Stereochemical Descriptors of Substituted Cyclopentene-1,2-diols

The structure of this compound contains two stereocenters at positions C1 and C2, where the hydroxyl groups are attached. This gives rise to the possibility of different stereoisomers. The spatial arrangement of the hydroxyl groups relative to the plane of the ring can be described as cis (on the same side) or trans (on opposite sides).

trans-3-Cyclopentene-1,2-diol : This diastereomer exists as a pair of enantiomers: (1R,2R)-cyclopent-3-ene-1,2-diol and (1S,2S)-cyclopent-3-ene-1,2-diol. These molecules are non-superimposable mirror images of each other and are therefore chiral and optically active.

The stereochemical descriptors (R/S) are assigned to each stereocenter based on the Cahn-Ingold-Prelog (CIP) priority rules. The presence of substituents on the cyclopentene ring can further influence the molecule's chirality. For instance, substitution at C4 can be used to control the stereochemical outcome of reactions like epoxidation on the double bond. nih.gov The introduction of substituents can remove the plane of symmetry in the cis-diol, resulting in a chiral molecule.

Advanced Synthetic Strategies and Complex Transformations

Metal-Catalyzed Reactions for Cyclopentene (B43876) Diol Synthesis and Functionalization

Transition metal catalysis offers powerful tools for the efficient construction and elaboration of the cyclopentene framework. Catalysts based on palladium, rhodium, titanium, copper, and nickel have been instrumental in developing sophisticated synthetic routes.

The Heck-Matsuda reaction has been effectively applied to the desymmetrization of meso-substrates like cis-4-cyclopentene-1,3-diol. This palladium-catalyzed process allows for the enantioselective introduction of an aryl group, breaking the substrate's symmetry and creating chiral building blocks. thieme-connect.comx-mol.com The reaction typically involves the use of an aryldiazonium salt as the aryl source and a chiral ligand to control the stereochemical outcome.

The use of pyridine-oxazoline (PyOx) and QuinOx ligand classes in conjunction with a palladium(II) catalyst has proven effective for this transformation. thieme-connect.comacs.org These reactions can often be performed under mild, practical conditions, sometimes even in an "open vessel" setup without the strict exclusion of air or moisture, furnishing 3-hydroxy-4-arylcyclopentanones or 4-arylcyclopentenones in good yields and with notable diastereo- and enantioselectivity. thieme-connect.comx-mol.com Computational studies have provided insight into the reaction mechanism, suggesting that noncovalent interactions between the substrate's hydroxyl group and the chiral palladium catalyst can be crucial for achieving high enantioselectivity. acs.org

Table 1: Examples of Heck-Matsuda Desymmetrization of Cyclopentenol Derivatives

| Substrate | Ligand | Product Type | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| meso-cis-4-Cyclopentene-1,3-diol | (S)-L1 (QuinOx type) | 3-Hydroxy-4-arylcyclopentanone | Good to Excellent | Moderate | thieme-connect.com |

| 3-Cyclopenten-1-ol | (S)-PyOx | cis-4-Arylcyclopentenol | Good to Excellent | up to 99:1 | acs.org |

This table is generated based on data from referenced research articles.

A highly stereoselective method for constructing cyclopentane (B165970) rings involves a rhodium-catalyzed domino sequence. nih.govnih.gov This reaction cascade is initiated by the interaction of a rhodium carbene (generated from a vinyldiazoacetate) with an allylic alcohol. nih.govemory.edu The sequence efficiently assembles a highly functionalized cyclopentane core, bearing multiple new stereogenic centers, often with exceptional diastereoselectivity and enantiomeric excess (e.g., >97:3 dr, 99% ee). nih.govnih.gov

The complex transformation proceeds through a series of distinct, well-orchestrated steps: nih.govresearchgate.net

Rhodium-bound oxonium ylide formation: The rhodium carbene reacts with the hydroxyl group of the allyl alcohol.

nih.govsorbonne-universite.fr-Sigmatropic rearrangement: A rapid rearrangement of the oxonium ylide occurs.

Oxy-Cope rearrangement: This key step forms the five-membered ring.

Enol-keto tautomerization: This step sets up the final cyclization.

Intramolecular carbonyl ene reaction: The final ring closure that establishes the cyclopentane nucleus.

This one-pot process demonstrates the power of cascade reactions in rapidly building molecular complexity from relatively simple starting materials. nih.gov

The Bercaw carbonylation provides a unique route to cyclopentene derivatives through the double carbonylation of titanacyclobutane complexes. researchgate.netthieme-connect.com This process transforms a titanium-containing four-membered ring into a five-membered titanium cyclopentenediolate complex. thieme-connect.comresearchgate.net

The synthesis begins with the formation of a titanacyclobutane, which can be achieved via the radical alkylation of an allyltitanium(III) precursor. researchgate.netthieme-connect.com These titanacyclobutane complexes are then subjected to carbonylation. The reaction is quite general for a range of substituted titanacyclobutanes, leading to the corresponding titanium cyclopentenediolate complexes in high yields. thieme-connect.com A significant advantage is that the entire sequence, from titanacyclobutane formation to carbonylation, can be conducted in a single pot. thieme-connect.com The resulting enediolates are versatile intermediates that can be converted to lithium cyclopentenediolates or, after hydrolysis, to valuable organic products like cyclopentane-1,2-diones. researchgate.netthieme-connect.com

Both copper and nickel catalysts are extensively used for the allylic substitution of 3-cyclopentene-1,2-diol derivatives, enabling the introduction of a wide variety of substituents with high levels of regio- and stereocontrol.

Copper-Based Reactions: Copper-catalyzed allylic substitution on mono-activated cyclopentene diols (e.g., monoacetate) allows for precise control over the reaction pathway. sorbonne-universite.fr Depending on the specific copper reagents and solvent systems employed, the reaction can be directed to yield either SN2-type (1,2-isomers) or anti-SN2'-type (1,4-isomers) products. sorbonne-universite.frresearchgate.net For instance, organocopper reagents derived from Grignard reagents in the presence of CuCN can furnish anti-SN2' products with high regio- and stereoselectivity. sorbonne-universite.fr This methodology is compatible with a range of functional groups on the incoming nucleophile. sorbonne-universite.frrsc.org

Table 2: Comparison of Copper and Nickel in Allylic Substitution of Cyclopentene Diol Derivatives

| Feature | Copper-Catalyzed Reactions | Nickel-Catalyzed Reactions |

|---|---|---|

| Typical Nucleophiles | Organometallics (Grignard, organozinc), "soft" nucleophiles | Organoborates, Arylboroxines |

| Regioselectivity | Controllable (SN2 vs. SN2') based on reagents/solvents sorbonne-universite.fr | Typically SN2' with borates mdpi.com |

| Stereoselectivity | Often anti-substitution (SN2') sorbonne-universite.fr | Often results in inversion of configuration nih.gov |

| Key Application | Synthesis of 1,2- or 1,4-substituted cyclopentenols | Installation of aryl and alkenyl groups from borates mdpi.com |

This table is generated based on data from referenced research articles.

Singlet Oxygen Addition and Subsequent Peroxide Reduction in Cyclopentadiene (B3395910) Systems

The reaction of singlet oxygen (¹O₂) with cyclopentadiene is a classic and efficient method for the direct synthesis of cis-3-cyclopentene-1,2-diol. Singlet oxygen, an electronically excited state of molecular oxygen, acts as a potent dienophile in [4+2] cycloaddition reactions, analogous to the Diels-Alder reaction. illinois.edursc.org

The process involves two main steps:

[4+2] Cycloaddition: Cyclopentadiene reacts with singlet oxygen to form a bicyclic endoperoxide, 2,3-dioxabicyclo[2.2.1]hept-5-ene. This reaction is typically carried out photochemically, where a photosensitizer (e.g., Rose Bengal, Methylene (B1212753) Blue) absorbs light and transfers energy to ground-state triplet oxygen to generate the reactive singlet state. organicchemistrydata.org

Peroxide Reduction: The resulting endoperoxide is a stable but reactive intermediate. It is rarely isolated and is typically reduced in situ to the corresponding diol. acs.org Common reducing agents for this transformation include thiourea, triphenylphosphine, or dimethyl sulfide. acs.org The reduction cleaves the oxygen-oxygen bond and yields cis-3-cyclopentene-1,2-diol stereospecifically.

This method provides a direct and atom-economical route to the cis-diol from an inexpensive starting material. illinois.edu

Regioselective and Stereoselective Functionalization of Cyclopentene Double Bonds

Achieving regioselective and stereoselective functionalization of the double bond in cyclopentene diol systems is crucial for their use as synthetic intermediates. The methodologies described previously, particularly metal-catalyzed allylic substitutions, are primary examples of such controlled transformations.

The regiochemical outcome (attack at the 2- vs. 4-position relative to the hydroxyl group) and stereochemical outcome (syn vs. anti with respect to the existing stereocenters) are dictated by a combination of factors:

The Metal Catalyst: The choice of transition metal (e.g., Pd, Cu, Ni) is fundamental. For example, copper and nickel catalysts can lead to different regioselectivities in allylic substitutions. sorbonne-universite.frmdpi.com

The Ligand: Chiral ligands are essential for enantioselective transformations like the Heck-Matsuda desymmetrization, where they control the facial selectivity of the aryl group addition. acs.org

The Nucleophile: The nature of the incoming group (e.g., "hard" Grignard reagents vs. "soft" malonates or organoborates) influences reactivity and selectivity. rsc.orgresearchgate.net

The Leaving Group: The type of activating group on the hydroxyl moiety (e.g., acetate (B1210297), pivalate, phosphate) can significantly affect the course of the substitution. sorbonne-universite.frnih.gov

For example, in copper-catalyzed allylic substitutions of 4-cyclopentene-1,3-diol (B3190392) monoacetate, the reaction can be tuned to produce SN2 products (1,2-isomers) or anti-SN2' products (1,4-isomers). sorbonne-universite.fr Similarly, nickel-catalyzed reactions with organoborates have been developed to selectively yield 4-substituted-2-cyclopenten-1-ols (1,4-isomers). researchgate.netmdpi.com These advanced catalytic systems provide chemists with a versatile toolbox to precisely modify the this compound scaffold, paving the way for the synthesis of complex and stereochemically rich target molecules.

Stereochemical Control and Enantioselective Synthesis of Cyclopentene 1,2 Diols

Diastereoselective Synthesis of Cyclopentene (B43876) Diols

Diastereoselective synthesis aims to control the relative orientation of the hydroxyl groups, leading to either cis or trans diols. A primary method for achieving this is the dihydroxylation of cyclopentene or its derivatives. The facial selectivity of this reaction is often influenced by existing substituents on the ring, which can direct the incoming reagent to one face of the double bond over the other. acs.org

The Sharpless asymmetric dihydroxylation, while primarily an enantioselective method, is fundamentally a syn-dihydroxylation, meaning it exclusively produces cis-diols. organic-chemistry.orgwikipedia.org The reaction utilizes osmium tetroxide with a chiral ligand to add two hydroxyl groups to the same face of the double bond. mdpi.com

Another powerful method involves the aza-Diels-Alder reaction between cyclopentadiene (B3395910) and chiral imines, which can proceed with high exo-selectivity. core.ac.uk Subsequent dihydroxylation of the resulting bicyclic adducts, for instance with OsO₄, allows for the controlled formation of diols, where the stereochemistry is guided by the established configuration of the cycloadduct. core.ac.uk The dramatic influence of substituents on the facial selectivity of dihydroxylation is a key consideration in these multi-step syntheses. acs.org

For example, the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives via cycloaddition, followed by dihydroxylation, yields diols whose stereochemistry is predetermined by the initial reaction conditions. core.ac.uk Similarly, substituted cyclopentenes derived from acylnitroso cycloadditions of cyclopentadiene also show strong substituent effects during dihydroxylation, a factor that has been leveraged in the asymmetric synthesis of carbocyclic nucleosides. acs.org

Enantioselective Approaches to Chiral Cyclopentene Diols

Producing enantiomerically pure or enriched cyclopentene diols is essential for their use as chiral building blocks. nih.gov Several distinct strategies have been established to achieve this, each with unique advantages.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The Sharpless asymmetric dihydroxylation is a preeminent example, converting prochiral alkenes like cyclopentene into chiral cis-1,2-diols with high enantioselectivity. organic-chemistry.orgmdpi.com The choice between the two commercially available catalyst mixtures, AD-mix-α (using the (DHQ)₂PHAL ligand) and AD-mix-β (using the (DHQD)₂PHAL ligand), dictates which enantiomer of the diol is formed. wikipedia.orgmdpi.com

Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, the enantioselective palladium-catalyzed allylic alkylation of dioxanone substrates can generate chiral tertiary alcohols, which are precursors to functionalized cis-1,3-cyclopentenediols. caltech.edunih.gov This approach has been used to synthesize building blocks for natural products like prostaglandins (B1171923) and norcembranoids. caltech.edursc.org A Pd-catalyzed enyne borylative cyclization has also been pivotal in constructing highly substituted cyclopentene scaffolds with excellent stereoselectivity for the total synthesis of the antiviral drug entecavir. nih.gov

Organocatalysis provides a metal-free alternative. C₂-symmetric chiral nucleophilic catalysts based on a pyrrolidinopyridine framework have been shown to effectively promote the asymmetric desymmetrization of meso-diols, such as cis-2-cyclopentene-1,4-diol, via enantioselective acylation. researchgate.netbeilstein-journals.org This method has been applied to the synthesis of chiral building blocks for prostaglandins. researchgate.net

| Method | Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Dihydroxylation | Cyclopentene | OsO₄, (DHQD)₂PHAL (AD-mix-β) | (1R,2R)-Cyclopentane-1,2-diol | High | wikipedia.orgmdpi.com |

| Asymmetric Allylic Alkylation | Silyl (B83357) enol ether of a dioxanone | Pd₂(dba)₃, Chiral ligand | Precursor to hydroxymethyl-cis-1,3-cyclopentenediol | 92% ee | rsc.org |

| Organocatalytic Acylation | cis-2-Cyclopentene-1,4-diol | C₂-symmetric chiral PPY catalyst | (R)-4-Benzoyloxy-2-cyclopenten-1-one precursor | Excellent ee | researchgate.net |

| Heck–Matsuda Desymmetrization | 3-Cyclopentenol | Palladium catalyst | Chiral 4-aryl cyclopentenol | High | researchgate.net |

Desymmetrization is a powerful strategy that introduces chirality into an achiral meso compound. google.comresearchgate.net meso-Diols or their corresponding diacetates, such as cis-3,5-diacetoxy-1-cyclopentene (B1631268), are common substrates. An enzyme, typically a lipase (B570770) or an esterase, selectively catalyzes the acylation of one of the two enantiotopic hydroxyl groups (or the hydrolysis of one of the two ester groups), breaking the molecule's internal symmetry and producing a chiral monoacetate. google.commdpi.com

For example, Pseudomonas cepacia lipase (lipase PS) is widely used for the hydrolytic desymmetrization of meso-diacetates. google.comsci-hub.se The desymmetrization of cis-3,5-diacetoxy-1-cyclopentene with lipase PS-30 can produce the corresponding chiral monoacetate in high enantiopurity (>97% ee). google.com Similarly, Chirazyme® has been used for the irreversible transesterification of cis-cyclopent-2-ene-1,4-diol to give (1S,4R)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297). mdpi.com The choice of enzyme and reaction conditions (e.g., acylation vs. hydrolysis) can often provide access to either enantiomer of the product. mdpi.com

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase PS-30 (Pseudomonas cepacia) | meso-diacetate of 2-cycloalken-1,4-diol | Hydrolytic Desymmetrization | Chiral monoacetate | >97% ee | google.com |

| Chirazyme® | cis-Cyclopent-2-ene-1,4-diol | Irreversible Transesterification | (1S,4R)-4-Hydroxycyclopent-2-en-1-yl acetate | High | mdpi.com |

| Recombinant Pig Liver Esterase (PLE) | cis-3,5-diacetoxy-1-cyclopentene | Hydrolysis | (1S,4R)-4-hydroxy-2-cyclopentenyl acetate | 99% ee (after crystallization) | mdpi.com |

| Novozym-435® (Candida antarctica lipase B) | cis-3,5-diacetoxy-1-cyclopentene | Desymmetrization | (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | High | google.commdpi.com |

Kinetic resolution is a method for separating a racemic mixture (a 1:1 mixture of two enantiomers). The process relies on an enzyme that reacts at a significantly different rate with each enantiomer. researchgate.net In the context of diols, a lipase can selectively acylate one enantiomer of a racemic diol, leaving the other, slower-reacting enantiomer unreacted. mdpi.com This results in the separation of the racemate into a chiral monoester and the enantiomerically enriched starting diol. Ideally, the reaction is stopped at around 50% conversion to achieve high enantiomeric purity for both the product and the remaining substrate. google.com

Lipases from Pseudomonas cepacia (e.g., Amano Lipase PS) and Candida antarctica (e.g., Novozym 435) are frequently employed for this purpose. mdpi.comresearchgate.net For instance, the kinetic resolution of racemic cyclopentane-trans-1,2-diol derivatives bearing a diester moiety has been achieved via lipase-catalyzed transesterification. nih.govacs.org In one study, using Amano PS lipase on a racemic cyclopentane-trans-1,2-diol derivative yielded the monoacetate product with 95% ee and the recovered diol with 92% ee. nih.govacs.org Similarly, the resolution of racemic 3-nitro-cyclopent-2-en-1-yl acetates via enzymatic hydrolysis with Pseudomonas cepacia lipase has also been reported to be highly efficient. sci-hub.seresearchgate.net

| Enzyme | Substrate | Reaction Type | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Amano Lipase PS | Racemic cyclopentane-trans-1,2-diol with diester | Transesterification | (-)-Monoacetate and (-)-Diol (recovered) | 95% ee (acetate), 92% ee (diol) | nih.govacs.org |

| Burkholderia cepacia lipase | Racemic 3-nitro-cyclopent-2-en-1-yl acetate | Esterification | (R)-ester and (S)-alcohol | 95% ee (ester), 94% ee (alcohol) | researchgate.net |

| Lipase PSL-C (Pseudomonas cepacia) | Racemic 1,2-diols with ester group | Acylation | (R)-acetate and (S)-1,2-diol | Good to high selectivity | mdpi.com |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. universiteitleiden.nl Carbohydrates are a particularly valuable source due to their abundance and high degree of stereochemical complexity. universiteitleiden.nlrsc.org D-glucose, for example, has been used as a precursor for the synthesis of chiral synthons like (3R,4R)-3-(benzyloxy)-4-(formyloxy)-1-nitro-1-cyclopentene, which is valuable for prostaglandin (B15479496) synthesis. acs.org

A common strategy involves the ring-closing metathesis (RCM) of a diene derived from a carbohydrate. For instance, dialkylation of dimethyl malonate followed by olefin metathesis with a Grubbs catalyst can form a cyclopentene ring system. acs.org Subsequent functional group manipulations, which are guided by the stereocenters originating from the starting sugar, lead to the desired chiral cyclopentene diol. acs.org Another innovative approach uses a stereocontrolled addition of a vinyl Grignard reagent to a sugar-derived t-butanesulfinyl L-ribofuranosylamine, followed by RCM to construct the five-membered ring of the aminocyclopentenediol fragment of queuosine. rsc.org

Chirality transfer refers to the process by which the stereochemical information from a chiral element—be it a substrate, a reagent, or a catalyst—is transmitted to a newly forming stereocenter during a chemical reaction. iranchembook.irnih.gov In the synthesis of complex cyclopentanes, this principle is fundamental to establishing the desired three-dimensional structure. researchgate.net

In substrate-controlled reactions, existing stereocenters on a precursor molecule dictate the stereochemical outcome of a subsequent transformation. For example, in chiral pool synthesis starting from a carbohydrate, the fixed stereochemistry of the sugar's hydroxyl groups directs the approach of reagents, thereby controlling the configuration of new stereocenters formed on the cyclopentane (B165970) ring. universiteitleiden.nlrsc.org

In catalyst-controlled reactions, the chiral environment created by the catalyst is the source of stereochemical induction. During a Sharpless asymmetric dihydroxylation, the chiral ligand complexed to the osmium center creates a chiral pocket. The alkene substrate can only fit into this pocket in a specific orientation, which exposes one face of the double bond to the osmium tetroxide, leading to a highly enantioselective reaction. wikipedia.org Similarly, in palladium-catalyzed asymmetric allylic alkylation, the chiral ligand bound to the palladium atom controls the facial selectivity of the nucleophilic attack, generating a chiral tertiary center with high fidelity. caltech.edursc.org

A more complex form is axial-to-central chirality transfer, where chirality is transferred from a transient, axially chiral intermediate to a new stereocenter in the product. researchgate.net Such processes are crucial in certain cyclization reactions, ensuring that the stereochemical information is not lost and is effectively translated into the final cyclic product. researchgate.net

Methods for the Preparation of Homochiral Cyclopentene Diol Derivatives

The preparation of enantiomerically enriched 3-cyclopentene-1,2-diol derivatives is most commonly achieved through two principal strategies: enzymatic kinetic resolution and asymmetric dihydroxylation. More recently, palladium-catalyzed asymmetric allylic functionalization has also emerged as a powerful tool. These methods offer distinct advantages in terms of stereoselectivity and substrate scope.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed technique that leverages the stereoselectivity of enzymes, typically lipases or esterases, to differentiate between the two enantiomers of a racemic mixture or the two enantiotopic groups of a meso compound.

One of the most common substrates for this approach is meso-cis-3,5-diacetoxycyclopent-1-ene. In this process, an enzyme selectively hydrolyzes one of the two enantiotopic acetate groups, leading to a chiral monoacetate and the unreacted diacetate. For instance, the hydrolytic desymmetrization of meso-diacetate using Pseudomonas cepacia lipase (PS-30) can produce the corresponding monoacetate in high enantiopurity (>97% ee) and a yield of 60%. google.com Higher conversions are sometimes challenging to achieve even with extended reaction times. google.com Lipase B from Candida antarctica (often immobilized as Novozym 435) and lipases from Aspergillus niger and Arthrobacter sp. have also demonstrated utility in these resolutions. unimi.it

Similarly, recombinant pig liver esterase (PLE) has been effectively used for the hydrolysis of cis-1,4-diacetoxy-2-cyclopentene to afford (1S,4R)-4-hydroxy-2-cyclopentenyl acetate. acs.orgresearchgate.net Initial enzymatic hydrolysis can yield enantiomeric excesses of around 86%, which can be further enhanced to enantiopure form through subsequent enantioselective crystallization. acs.orgresearchgate.net The choice of enzyme is crucial as it can dictate which enantiomer of the product is preferentially formed. softbeam.net For example, while many lipases produce (+)-(1R,4S)-4-hydroxy-2-cyclopentenyl acetate from the corresponding meso-diacetate, electric eel acetylcholinesterase can also be employed for this transformation. orgsyn.org

The efficiency of these enzymatic resolutions is often dependent on the reaction conditions, including the solvent and the specific lipase used. For example, the resolution of 3-nitro-cyclopent-2-en-1-yl acetates using immobilized lipase from Burkholderia cepacia can provide the (R)-ester and the (S)-alcohol in 95% and 94% ee, respectively. encyclopedia.pub

Interactive Data Table: Enzymatic Resolution of Cyclopentene Diol Derivatives

| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| meso-cis-3,5-Diacetoxycyclopent-1-ene | Pseudomonas cepacia Lipase (PS-30) | Monoacetate derivative | 60 | >97 | google.com |

| cis-1,4-Diacetoxy-2-cyclopentene | Recombinant Pig Liver Esterase | (1S,4R)-4-Hydroxy-2-cyclopentenyl acetate | - | ~86 (before crystallization) | acs.orgresearchgate.net |

| Racemic 3-nitro-cyclopent-2-en-1-yl acetate | Burkholderia cepacia Lipase (Amano IM) | (R)-ester / (S)-alcohol | - | 95 / 94 | encyclopedia.pub |

| meso-cis-3,5-Diacetoxycyclopent-1-ene | Metagenome-derived Esterases | (-)-(3S,5R)-monoacetate | - | Excellent | researchgate.net |

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond. The stoichiometric oxidant is typically potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgharvard.edu

Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the oxidant, and a chiral ligand ((DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β), simplifying the experimental procedure. wikipedia.org The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the dihydroxylation, which can be predicted by a well-established mnemonic. harvard.edumasterorganicchemistry.com

This method has been applied to cyclopentene and its derivatives to produce chiral cis-1,2-diols with high enantioselectivity. acs.org For example, the dihydroxylation of a cyclopentene derivative using AD-mix-β can lead to the corresponding diol with high yield and enantiomeric excess. taltech.ee The reaction is highly site-selective, generally favoring the oxidation of the most electron-rich double bond in a molecule. wikipedia.org However, the success and selectivity can be substrate-dependent. For instance, while some cyclopentene substrates undergo dihydroxylation with high selectivity, others might show sluggish reactivity or lower enantioselectivity. acs.orgnih.gov

Interactive Data Table: Sharpless Asymmetric Dihydroxylation of Cyclopentene Derivatives

| Substrate | Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Aromatic bisabolane (B3257923) precursor | AD-mix-β | Chiral diol | 98 | - | encyclopedia.pub |

| Monoterpene precursor | AD-mix-α | (87a) | 40 | 33.8 | mdpi.com |

| Monoterpene precursor | AD-mix-β | (87b) | 43 | 1.2 | mdpi.com |

| Monoterpene precursor | AD-mix-α | (90a) | 76 | 54.5 | mdpi.com |

| Monoterpene precursor | AD-mix-β | (90b) | 91 | 59.4 | mdpi.com |

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has become a versatile and powerful method for the construction of stereogenic centers. In the context of cyclopentene diol synthesis, this strategy can be used to create chiral cyclopentenyl derivatives that can be subsequently converted to the desired diols. This approach often involves the desymmetrization of meso-compounds. uwindsor.ca

For example, a catalytic asymmetric alkylation of a cyclopentene diol derivative using a Pd(OAc)₂ catalyst with a chiral phosphine (B1218219) ligand like (S)-BINAPO has been shown to produce cyclopentanoids with moderate enantioselectivity (up to 57% ee). oup.com The reaction of a racemic cyclopentene substrate with a nucleophile like the anion of dimethyl malonate, in the presence of a palladium catalyst and a suitable chiral ligand, can proceed in excellent yields and with high enantiomeric excess (up to 98% ee). uwindsor.ca

These palladium-catalyzed methods offer a distinct approach to accessing chiral cyclopentene derivatives, which are valuable intermediates for the synthesis of various natural products and biologically active molecules. acs.orguwindsor.cascience.gov

Interactive Data Table: Palladium-Catalyzed Asymmetric Synthesis

| Substrate | Catalyst/Ligand | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cyclopentene diol derivative | Pd(OAc)₂ / (S)-BINAPO | - | Cyclopentanoid | - | up to 57 | oup.com |

| Racemic cyclopentene derivative | Pd catalyst / Chiral ligand | Dimethyl malonate anion | Alkylated cyclopentene | Excellent | up to 98 | uwindsor.ca |

Reactivity Profiles and Key Chemical Transformations of 3 Cyclopentene 1,2 Diol

Rearrangement Reactions of Cyclopentenediols

Vicinal diols, such as 3-cyclopentene-1,2-diol, are known to undergo rearrangement reactions under specific conditions, most notably the pinacol (B44631) rearrangement.

The pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a carbonyl compound. researchgate.netmasterorganicchemistry.com In the case of cyclopentenediols, this rearrangement leads to the formation of cyclopentenone derivatives. The reaction is initiated by the protonation of one of the hydroxyl groups by an acid, which then departs as a water molecule to generate a carbocation. masterorganicchemistry.compearson.com This is followed by a 1,2-migration of a neighboring substituent to the carbocation center, resulting in the formation of a more stable carbocation, which upon deprotonation yields the final ketone product. masterorganicchemistry.com

Research has shown that cyclopentenyl carbocations, generated from the acid-catalyzed protonation of cyclopentenediols, can lead to cyclopent-2-en-1-one derivatives through a pinacol rearrangement. researchgate.net For instance, the treatment of 3,4-substituted cyclopent-3-en-1,2-diols with an acid like p-toluenesulfonic acid (p-TsOH) can generate cyclopentenyl carbocations. researchgate.net These intermediates can then undergo rearrangement to form cyclopentenone products. researchgate.net

The efficiency and outcome of the pinacol rearrangement can be influenced by the structure of the diol and the reaction conditions. For example, in some cases, the initially formed carbocation may undergo other reactions, such as dimerization, before the rearrangement occurs. researchgate.net

Table 1: Examples of Acid-Catalyzed Pinacol Rearrangements

| Starting Material | Catalyst | Product | Reference |

|---|---|---|---|

| Pinacol | Sulfuric Acid (H₂SO₄) | Pinacolone | masterorganicchemistry.com |

The mechanism of the pinacol rearrangement traditionally involves the formation of a carbocation intermediate. researchgate.netmasterorganicchemistry.com The stability of this carbocation is a crucial factor driving the reaction, with rearrangements generally favoring the formation of a more stable carbocation. egyankosh.ac.inunacademy.com For instance, a less stable primary carbocation can rearrange to a more stable secondary or tertiary carbocation through alkyl or hydride shifts. egyankosh.ac.in

In addition to the well-established carbocation pathway, some pinacol rearrangements have been shown to proceed through a radical cation mechanism. researchgate.net This alternative pathway involves the single-electron oxidation (SEO) of the 1,2-diol by the catalyst to generate a radical cation intermediate. researchgate.net

The nature of the substituents on the diol can significantly influence which mechanistic pathway is favored. For example, electron-rich aromatic substituents can promote intramolecular Friedel-Crafts type reactions, while electron-deficient substituents may favor a Nazarov-type cyclization. researchgate.net Computational studies have also been employed to investigate the mechanisms of such rearrangements, providing insights into the transition states and intermediates involved. researchgate.net

Selective Oxidation of Hydroxyl Groups

The hydroxyl groups of this compound can be selectively oxidized to yield various carbonyl compounds. smolecule.com The choice of oxidizing agent and reaction conditions determines the final product. For example, the oxidation of 1,2-cyclopentanediol (B3024943) can produce glutaraldehyde. wiley.comresearchgate.net

Common oxidizing agents used for the oxidation of diols include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). More environmentally friendly methods utilize hydrogen peroxide (H₂O₂) as the oxidant in the presence of a suitable catalyst. wiley.comresearchgate.net For instance, the oxidation of cyclopentene (B43876) using H₂O₂ can yield 1,2-cyclopentanediol, which can be further oxidized to glutaraldehyde. wiley.comresearchgate.net The selectivity towards a specific product can be controlled by tuning the catalyst and reaction parameters. wiley.com

Table 2: Products from the Oxidation of Cyclopentene Derivatives

| Starting Material | Oxidant/Catalyst | Product(s) | Reference |

|---|---|---|---|

| Cyclopentene | H₂O₂ / Amphiphilic Heteropolyacid Catalyst | 1,2-Cyclopentanediol, Glutaraldehyde | wiley.com |

Nucleophilic Substitution Reactions on Derivatized Cyclopentene Diols

The hydroxyl groups of this compound can be derivatized, for example, by conversion to esters or ethers, to facilitate nucleophilic substitution reactions. smolecule.combeilstein-journals.org These reactions allow for the introduction of a wide range of functional groups onto the cyclopentene ring.

For instance, the monoacetate of 4-cyclopentene-1,3-diol (B3190392) has been shown to undergo allylic substitution with various nucleophiles, including organoborates and copper-based reagents, in the presence of a palladium catalyst. researchgate.net These reactions can be highly stereoselective and regioselective, yielding either 1,4- or 1,2-disubstituted cyclopentene derivatives. researchgate.net Such strategies have been applied in the synthesis of natural products like jasmonoids and isoprostanes. researchgate.net

Condensation Reactions Involving Diol Functionalities

The diol functionality of this compound can participate in condensation reactions to form larger molecules. smolecule.com For example, it can react with aldehydes or ketones to form cyclic acetals or ketals. These reactions are often catalyzed by acids.

Furthermore, cascade reactions involving initial Friedel-Crafts acylation followed by an aldol (B89426) condensation have been reported to produce cyclopentene derivatives. nih.gov In these reactions, a dicarbonyl compound can undergo an intramolecular aldol condensation to form a five-membered ring. nih.gov

Reactivity of the Cyclopentene Double Bond towards Electrophilic and Radical Species

The double bond in this compound is susceptible to attack by both electrophilic and radical species.

Electrophilic Addition: The π electrons of the double bond are nucleophilic and can react with electrophiles. rutgers.edugacbe.ac.in The addition of a proton acid (like HBr) to an alkene typically proceeds via a carbocation intermediate, following Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms. rutgers.edugacbe.ac.in The subsequent attack by the nucleophile leads to the addition product. The stereochemistry of the addition can be either syn or anti, depending on the reaction mechanism. For example, oxymercuration-demercuration results in anti addition. rutgers.edu

Radical Addition: In the presence of radical initiators, the addition of HBr to an alkene can proceed through a radical mechanism, leading to the anti-Markovnikov product. rutgers.edu This is known as the peroxide effect. rutgers.edu More recently, photocatalysis has been used to generate alkene radical cations, which can then undergo cycloaddition reactions with vinyl diazo compounds to form cyclopentenes. nih.gov This method allows for a [3+2] cycloaddition, providing a direct route to substituted cyclopentenes. nih.gov

Derivatization and Advanced Functionalization of 3 Cyclopentene 1,2 Diol Scaffolds

Selective Protection and Deprotection Strategies for Hydroxyl Groups (e.g., Acetylation, Silylation)

The selective protection of the two hydroxyl groups of 3-cyclopentene-1,2-diol and its derivatives is a critical step in their synthetic elaboration. This allows for regioselective reactions at other positions of the molecule. Common strategies involve acetylation and silylation, which can be performed with high efficiency. nih.govmdpi.com

Silylation: Silyl (B83357) ethers are frequently employed to protect the hydroxyl groups due to their ease of formation and selective removal under specific conditions. For instance, 4-hydroxy-cyclopent-2-enone can be protected using chloro-trimethylsilane in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.comgoogle.com More sterically hindered silyl groups, such as triisopropylsilyl (TIPS), are used to ensure stepwise substitution of the diol, allowing for the differential protection of the two hydroxyl groups. rsc.org The use of silyl substituents can also suppress the propensity of related vinyl ketenes to undergo dimerization, enabling other useful synthetic transformations. nih.gov

Acetylation: Acetyl groups are another common choice for protecting the hydroxyl functionalities. The reaction is typically carried out using acetic anhydride (B1165640) in the presence of a base. google.com Enzymatic methods have also been developed for the selective acetylation and deacetylation of cyclopentene (B43876) diol derivatives, offering high levels of enantioselectivity. oup.com For example, lipase-mediated acetylation has been used in the desymmetrization of meso-diols, providing access to chiral building blocks. mdpi.comresearchgate.net The choice of protecting group is often dictated by the subsequent reaction conditions, with benzoates being used to generate UV-visible intermediates that can be cleaved under basic conditions. beilstein-journals.org

| Strategy | Reagent(s) | Substrate Example | Purpose | Reference(s) |

| Silylation | Chloro-trimethylsilane, Triethylamine, DMAP | 4-hydroxy-cyclopent-2-enone | Protection of hydroxyl group | google.comgoogle.com |

| Silylation | TIPS derivatives | Cyclopentenediols | Stepwise substitution and differential protection | rsc.org |

| Acetylation | Acetic Anhydride, Triethylamine, DMAP | 4-cyclopenten-diol | Protection of hydroxyl groups | google.com |

| Enzymatic Acetylation | Lipase (B570770), Vinyl acetate (B1210297) | meso-2-Aryl-propane-1,3-diols | Enantioselective synthesis of monoacetate | mdpi.com |

| Benzoylation | Benzoyl chloride, Pyridine (B92270) | (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol | UV-active protection, ease of cleavage | beilstein-journals.org |

Introduction of Complex Substituents onto the Cyclopentene Ring

The cyclopentene ring of this compound is amenable to various functionalization reactions, allowing for the introduction of a wide range of complex substituents. These modifications are key to building molecular diversity and accessing novel chemical entities.

Stereoselective methods have been developed to introduce substituents with high control over the three-dimensional arrangement. One such method is the Claisen-Sakurai reaction, which provides a one-pot sequence to highly substituted cyclopentenols with excellent stereoselectivity. organic-chemistry.orgresearchgate.net Another powerful strategy is the [4+1] annulation of trialkylsilyl vinyl ketenes with α-benzotriazolyl organolithium compounds, which yields highly substituted and functionalized cyclopentenones. nih.gov These methods allow for the controlled construction of multiple stereocenters on the cyclopentane (B165970) core.

Furthermore, the double bond in the cyclopentene ring serves as a handle for introducing additional functionality. For example, it can be a site for adding further hydroxyl groups or for ring-opening metathesis to generate acyclic scaffolds. rsc.orgfiveable.me

| Method | Key Reagents/Intermediates | Product Type | Key Features | Reference(s) |

| Claisen-Sakurai Reaction | Allyl vinyl ethers, AlCl₃ | Densely functionalized cyclopentenols | High stereoselectivity, one-pot sequence | organic-chemistry.orgresearchgate.net |

| [4+1] Annulation | Trialkylsilyl vinyl ketenes, α-Benzotriazolyl organolithiums | Highly substituted cyclopentenones | Stereocontrolled, efficient access to complex ketones | nih.gov |

| Olefin Metathesis | Grubbs' or other metathesis catalysts | Polymeric structures or new cyclic compounds | Forms new C-C bonds, allows for ring-opening or cyclization | fiveable.me |

Synthesis of Polyfunctionalized Cyclopentane Systems

Starting from this compound and its derivatives, a variety of polyfunctionalized cyclopentane systems can be synthesized. These highly substituted cyclopentanes are valuable intermediates in the synthesis of natural products and other biologically active molecules. acs.orggrafiati.com

One approach involves the use of L-Sorbose to generate an orthogonally protected polyhydroxylated cyclopentene. openrepository.com This method allows for the controlled introduction of multiple hydroxyl groups with specific stereochemistry. Another strategy employs photoredox-catalyzed cyclizations of alkene-substituted β-ketoesters to produce polyfunctionalized cyclopentanones. researchgate.net This reaction proceeds under mild conditions and has been applied to the total synthesis of complex molecules. Manganese(III)-based oxidative radical cyclization is another powerful tool for creating spiro- and polycyclic derivatives in a single, stereoselective step. researchgate.net

| Synthetic Approach | Starting Material/Precursor | Key Transformation | Resulting Structure | Reference(s) |

| From Carbohydrates | L-Sorbose | Ring-closing metathesis | Orthogonally protected polyhydroxylated cyclopentene | openrepository.com |

| Photoredox Catalysis | Alkene-substituted β-ketoesters | Catalytic cyclization | Polyfunctionalized cyclopentanones | researchgate.net |

| Oxidative Radical Cyclization | Unsaturated precursors | Manganese(III) acetate mediated cyclization | Spiro- and polycyclic cyclopentane derivatives | researchgate.net |

| From Diols and Alcohols | α,ω-diols and secondary alcohols/ketones | Homogeneous manganese catalysis | Substituted cyclopentanes | acs.org |

Generation of Conformationally Diverse Scaffolds for Chemical Libraries

The this compound scaffold is an excellent platform for generating conformationally diverse chemical libraries, which are crucial tools in drug discovery and chemical biology. nih.govresearchgate.net The spatial arrangement of substituents on the cyclopentene ring can be systematically varied to explore different regions of chemical space. rsc.orgresearchgate.net

The use of cyclic 1,3-diols as attachment points for chemical diversity allows for the creation of libraries with significant three-dimensional variation. rsc.org The conformational tendencies of the five-membered ring, combined with the stereochemical diversity introduced by cis and trans substitution patterns, lead to a wide range of molecular shapes. researchgate.net For example, substituents attached to cis- versus trans-1,3-disubstituted cyclopentenes are projected in significantly different vectors. researchgate.net Furthermore, the conformational mobility of the cyclopentene ring itself contributes an additional layer of diversity. researchgate.net Strategies such as the "build-couple-pair" approach in diversity-oriented synthesis often rely on chiral building blocks like those derived from this compound to create stereochemically rich libraries. rsc.org

| Concept | Description | Application in Library Design | Reference(s) |

| Spatial Diversity | Systematically directing binding moieties toward different regions of 3D space. | Creating libraries of compounds that can interact with a wide range of biological targets. | rsc.orgresearchgate.net |

| Conformational Constraint | Introducing rigidity into molecules to reduce the entropic penalty of binding. | Designing potent and selective ligands for proteins and other macromolecules. | nih.gov |

| Stereochemical Diversity | Varying the three-dimensional arrangement of atoms in a molecule. | Exploring the full range of stereoisomers to identify the most active and selective compounds. | rsc.org |

| Scaffold Diversity | Utilizing a variety of core molecular frameworks to build libraries. | Increasing the chances of finding hits in high-throughput screening campaigns. | nih.gov |

Conjugation with Heterocyclic Systems (e.g., Purine (B94841) and Imidazo-diazepine Derivatives)

The conjugation of the this compound scaffold with heterocyclic systems is a powerful strategy for creating novel compounds with potential biological activity, particularly as nucleoside analogs. ontosight.ai

Purine Derivatives: The cyclopentene ring can act as a carbocyclic mimic of the ribose sugar in nucleosides. The synthesis of such analogs often involves the coupling of a functionalized cyclopentene derivative with a purine base, such as adenine. ontosight.ai These carbocyclic nucleoside analogs are of great interest for their potential antiviral and anticancer properties, as they can interfere with viral replication or cancer cell growth. ontosight.ai The synthesis requires careful control of stereochemistry to produce the biologically active isomer. ontosight.ai Rhodium-catalyzed asymmetric N-selective intermolecular addition of purine derivatives to terminal allenes is one method to obtain branched allylic purines with high enantioselectivity. researchgate.net

Imidazo-diazepine Derivatives: While direct conjugation of this compound with imidazo-diazepines is less commonly reported, the synthesis of various imidazo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.benzodiazepine (B76468) esters has been extensively studied. nih.gov These heterocyclic systems are known to interact with benzodiazepine receptors. nih.gov Efficient one-pot strategies have been developed for the synthesis of new families of imidazo (B10784944) researchgate.netCurrent time information in Bangalore, IN.diazepines and benzo[b] researchgate.netCurrent time information in Bangalore, IN.diazepines. researchgate.netrsc.org Given the synthetic accessibility of both the cyclopentene diol scaffold and these heterocyclic systems, their conjugation represents a promising avenue for the development of novel therapeutic agents. The functional groups on the diol could serve as attachment points for the heterocyclic moiety, creating hybrid molecules with unique pharmacological profiles.

| Heterocyclic System | Conjugation Strategy/Potential | Significance of Conjugates | Reference(s) |

| Purines (e.g., Adenine) | Coupling of a functionalized cyclopentene with the purine base. | Creation of carbocyclic nucleoside analogs with potential antiviral and anticancer activity. | ontosight.airesearchgate.netscielo.br |

| Imidazo-diazepines | Potential for linking pre-synthesized imidazo-diazepine systems to the cyclopentene diol scaffold via its hydroxyl groups. | Development of novel compounds targeting benzodiazepine receptors or other biological targets. | nih.govresearchgate.netrsc.org |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of organic molecules, including 3-Cyclopentene-1,2-diol. google.comethernet.edu.et By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can deduce the connectivity of atoms and the relative orientation of substituents.

For instance, in the ¹H NMR spectrum of a derivative of this compound, specific signals can be attributed to the different protons within the molecule. The olefinic protons (CH=CH) typically appear as a multiplet in the downfield region, while the protons attached to the carbons bearing the hydroxyl groups and the aliphatic protons of the cyclopentene (B43876) ring resonate at characteristic chemical shifts. wiley-vch.de The coupling constants between adjacent protons provide valuable information about their dihedral angles, which is critical for determining the cis or trans relationship of the hydroxyl groups.

Similarly, ¹³C NMR spectroscopy provides key insights into the carbon framework of the molecule. wiley-vch.dekirj.ee The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the olefinic carbons resonate at a different frequency compared to the carbons bonded to the hydroxyl groups and the aliphatic carbons. The stereochemistry of 1,3-diols can be determined from the ¹³C NMR chemical shifts of their acetonide derivatives. Syn isomers typically show acetonide methyl group resonances around 30 and 19 ppm, whereas anti isomers exhibit methyl resonances in the 24-25 ppm range. univ-lemans.fr

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for a derivative of this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 4.30 (m) | 70.57 |

| H-2 | 4.57 (m) | 75.69 |

| H-3 | 5.78 (m) | 131.39 |

| H-4 | 5.92 (m) | 132.89 |

| H-5 | 2.34 (m), 2.59 (m) | 39.23 |

| Data derived from a study on cis-3-Cyclopentene-1,2-diol. wiley-vch.de |

It is important to note that NMR spectra are typically recorded in a deuterated solvent, and chemical shifts are referenced to an internal standard like tetramethylsilane (B1202638) (TMS). researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound by measuring the mass-to-charge ratio of its ions. nih.gov When coupled with chromatographic separation methods, MS provides high sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.gov For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. embrapa.br The resulting volatile derivatives can then be separated by the gas chromatograph and detected by the mass spectrometer.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. kpfu.ru The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum that can be used for identification. uni-muenchen.de

Liquid chromatography-high-resolution accurate mass spectrometry (LC-HRAM-MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices. bioanalysis-zone.comprotocols.io This method combines the separation power of liquid chromatography with the precise mass measurement capabilities of a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer. frontiersin.orgnanaqua.eu

LC-HRAM-MS allows for the determination of the elemental composition of a molecule from its exact mass, which greatly aids in its identification. bioanalysis-zone.com This technique is particularly valuable for untargeted metabolomics studies and for the analysis of complex environmental or biological samples where this compound might be present at low concentrations.

Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) is an advanced analytical technique that offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. nasa.govplos.orgscielo.br This method employs two different capillary columns connected in series, providing an orthogonal separation mechanism. nasa.gov The first dimension typically separates compounds based on their boiling points, while the second dimension provides a rapid separation based on polarity. nasa.gov

The coupling of GC×GC with a time-of-flight mass spectrometer (TOFMS) is particularly advantageous due to the detector's high acquisition speed, which is necessary to capture the very narrow peaks eluting from the second-dimension column. ucdavis.edunih.gov GC×GC-TOFMS is capable of resolving hundreds to thousands of compounds in a single analysis, making it an ideal tool for the detailed characterization of complex volatile and semi-volatile mixtures that may contain this compound or its derivatives. nasa.gov

Chromatographic Separation Techniques for Isomers and Enantiomers

The separation of different isomers and enantiomers of this compound is crucial for understanding its biological activity and for various synthetic applications.

Chiral stationary phase gas chromatography (CSP-GC) is a powerful technique for the separation of enantiomers. uni-muenchen.deazom.com This method utilizes a capillary column coated with a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. gcms.cz The principle behind this separation is "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com

Cyclodextrin (B1172386) derivatives are among the most widely used chiral stationary phases in GC due to their ability to form inclusion complexes with a wide range of chiral molecules. unito.itchromatographyonline.com The choice of the specific cyclodextrin derivative and the operating conditions, such as temperature, can significantly influence the enantiomeric separation. The integration of CSP-GC with mass spectrometry provides a highly sensitive and unambiguous method for the identification and quantification of individual enantiomers. uni-muenchen.de

Derivatization Techniques for Enhanced Analytical Detection

The analytical detection of vicinal diols, such as this compound, often presents challenges, particularly when using techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov Issues such as poor volatility, thermal instability, low ionization efficiency, and significant matrix interference can hinder sensitive and accurate quantification. nih.govscribd.comnih.gov Chemical derivatization is a widely employed strategy to overcome these limitations. scribd.comjfda-online.com This process involves chemically modifying the analyte to create a derivative with improved analytical properties, such as increased volatility, enhanced thermal stability, better chromatographic behavior, and superior detectability. scribd.comjfda-online.com

For vicinal diols, derivatization typically targets the two adjacent hydroxyl groups. The selection of a derivatizing agent depends on the analytical technique being used and the specific properties of the analyte and sample matrix.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis requires analytes to be volatile and thermally stable. jfda-online.com Direct analysis of polar compounds like diols can lead to poor peak shape and low sensitivity. nih.gov Derivatization converts the polar hydroxyl groups into less polar, more volatile functional groups. tcichemicals.com

Silylation: This is a common derivatization method for compounds containing active hydrogen atoms, such as those in hydroxyl groups. scribd.comtcichemicals.com Silylating reagents react with the hydroxyl groups to form thermally stable and volatile trimethylsilyl (B98337) (TMS) ethers. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst like trimethylchlorosilane (TMCS), are frequently used. tcichemicals.comgreyhoundchrom.com The reaction can often be completed within minutes at room temperature or with gentle heating. scribd.comtcichemicals.com Even in aqueous matrices, silylation can be performed by using an excess of the derivatizing agent to react with both the water and the analyte. chromforum.org

Acylation: Acylation reagents, such as fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) and trifluoroacetic anhydride (TFAA), convert hydroxyl groups into fluoroacyl derivatives. jfda-online.comgreyhoundchrom.com These derivatives are highly volatile and are well-suited for GC separation. nih.govgreyhoundchrom.com

Boronate Ester Formation: Alkyl boronic acids, particularly phenylboronic acid (PBA), react with vicinal diols to form stable cyclic boronate esters. tcichemicals.comd-nb.info This method is advantageous because the reaction is often rapid and can be conducted in an aqueous phase, simplifying sample preparation. chromforum.orgd-nb.info The resulting cyclic esters are sufficiently volatile and stable for GC-MS analysis. d-nb.info

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, especially with electrospray ionization (ESI), derivatization aims to enhance the ionization efficiency of the analyte, which is often low for neutral molecules like diols. nih.govddtjournal.com

Boronic Acid Derivatization: This is a highly effective strategy for vicinal diols in LC-MS analysis. nih.govresearchgate.net Boronic acids react quickly and specifically with the cis-diol group to form cyclic boronic esters, a reaction that proceeds readily in neutral or basic conditions. nih.govnih.gov This derivatization can significantly improve MS sensitivity. nih.govresearchgate.net

2-Bromopyridine-5-boronic acid (BPBA): This reagent is particularly useful for enhancing detection in positive-ion ESI-MS. The nitrogen atom in the pyridine (B92270) ring of the derivative increases ionization efficiency. nih.gov Furthermore, the presence of a bromine atom results in a characteristic 1:1 isotopic pattern for 79Br and 81Br, which facilitates the confident identification of the derivatized diol. nih.govnih.gov

Other Boronic Acid Reagents: A variety of other boronic acid reagents have been developed to label vicinal diols, including dansyl-3-aminophenylboronic acid, 3-aminophenylboronic acid, and 6-methoxy-3-pyridinylboronic acid. nih.govresearchgate.net

Derivatization for LC-MS can be performed either before the analysis (pre-column) or after chromatographic separation but before detection (post-column). nih.gov While pre-column derivatization is common, it can alter the chromatographic behavior of the analytes. nih.gov Post-column derivatization offers the advantage of improving detection sensitivity without compromising the chromatographic separation of isomers. nih.gov

The following table summarizes various derivatization techniques applicable to the analysis of vicinal diols like this compound.

| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Technique | Key Research Findings & Advantages | Citation |

|---|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | GC-MS | Forms volatile and thermally stable TMS ether derivatives. Widely used for compounds with polar functional groups. | tcichemicals.comgreyhoundchrom.com |

| Phenylboronic Acid | PBA | vicinal-Diol | GC-MS | Forms cyclic boronate esters. Offers rapid derivatization and can be performed in aqueous media, simplifying sample preparation. | chromforum.orgd-nb.info |

| Heptafluorobutyric Anhydride | HFBA | Hydroxyl (-OH) | GC-MS | Forms highly volatile fluoroacyl derivatives, improving chromatographic separation and detection. | nih.gov |

| 2-Bromopyridine-5-boronic acid | BPBA | vicinal-Diol | LC-MS | Dramatically increases detection sensitivity. The nitrogen atom enhances positive ionization, and the bromine isotope pattern (79Br/81Br) aids in identification. | nih.govnih.gov |

| 6-borono-1-methylquinoline-1-ium | BMQI | cis-Diol | MALDI-MS | Acts as a reactive matrix for in-situ derivatization, enhancing signal intensity and improving reproducibility with minimal background interference. | rsc.org |

| Dansyl-3-aminophenylboronic acid | - | vicinal-Diol | LC-MS | Used as a labeling reagent to improve MS sensitivity for vicinal diols. | nih.govresearchgate.net |

Computational and Theoretical Investigations of 3 Cyclopentene 1,2 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of 3-Cyclopentene-1,2-diol and predicting its reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties. mdpi.com

DFT calculations, for instance, can be used to determine transition-state energies to predict regioselectivity in reactions like epoxidation or hydroxylation. High-level ab initio calculations provide insights into molecular and electronic structures, helping to evaluate binding energies and determine the most probable structures in complexes. mdpi.com The electronic parameters derived from these calculations can characterize the potential activity of the molecule in various chemical environments. mdpi.com

Computational studies have also been instrumental in understanding complex reaction mechanisms, such as the copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with related cyclopentene (B43876) structures. acs.org These studies revealed a two-step mechanism and elucidated the dual activation/coordination of substrates by the metal catalyst. acs.org Such detailed mechanistic insights allow for predictions of stereoselectivity and regioselectivity in related reactions. acs.org

Table 1: Computational Methods for Reactivity Prediction of Cyclopentene Derivatives

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Epoxidation or hydroxylation reactions | Regioselectivity, transition-state energies |

| Molecular Docking | Interactions with enzymes (e.g., cytochrome P450) | Metabolic pathways |

Conformational Analysis and Energy Landscape Mapping

The cyclopentene ring in this compound is not planar and can adopt various conformations. royalsocietypublishing.org Conformational analysis aims to identify the stable conformers of the molecule and map their relative energies on a potential energy surface.

For cyclopentene derivatives, the ring can adopt conformations such as the envelope form. royalsocietypublishing.orgnih.gov The specific conformation can be influenced by substituents and intramolecular interactions. For example, in a related (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopentene, the cyclopentene ring adopts a slightly flattened envelope conformation. royalsocietypublishing.org Theoretical investigations on similar cyclopentane (B165970) diols have shown that the relative stability of different conformers can be influenced by factors like intramolecular hydrogen bonding. nih.gov

Computational methods can map the potential energy surface along key dihedral angles, revealing the energy barriers between different conformations. This is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as in a biological receptor site.

Study of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Interactions)

Intramolecular and intermolecular interactions play a significant role in the structure and reactivity of this compound. The two hydroxyl groups can participate in hydrogen bonding, both with each other (intramolecular) and with other molecules (intermolecular).

The double bond in the cyclopentene ring can participate in π-interactions. For example, C–O···π contacts have been observed between a carbonyl group and a phenyl ring in a cyclopentene-based system. royalsocietypublishing.org These interactions contribute to the stability of the molecular structure.

Intermolecular hydrogen bonding is crucial for the formation of larger assemblies and crystal packing. Computational tools can predict and visualize these interaction networks, which is important for crystal engineering and understanding the properties of the material in the solid state. royalsocietypublishing.org

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.

For instance, computational studies have been used to investigate the pinacol (B44631) rearrangement of cyclopent-3-en-1,2-diols. researchgate.net These studies can identify the formation of cyclopentenyl carbocation intermediates and the subsequent steps leading to cyclopentenone derivatives. researchgate.net DFT calculations have also been used to explore the mechanism of gold- and palladium-catalyzed diol cyclization reactions, identifying key transition states for alkoxylation and elimination steps. semanticscholar.org

In the context of enantioselective reactions, computational methods can explain the origins of stereoselectivity. For example, in the Heck desymmetrization of 3-cyclopenten-1-ol, theoretical calculations of transition states predicted that the choice of solvent could enhance enantioselectivity by strengthening noncovalent interactions between the substrate's hydroxyl group and the chiral catalyst. acs.org Similarly, the stereoselectivity of dihydroxylation reactions of cyclopentene derivatives has been rationalized by calculating the energy differences between transition states leading to different stereoisomers. nih.gov

Table 2: Computationally Studied Reactions of Cyclopentene Diol Derivatives

| Reaction | Catalyst/Reagent | Computational Method | Key Findings |

|---|---|---|---|

| Pinacol Rearrangement | p-TsOH | Not specified | Formation of cyclopentenyl carbocations and subsequent rearrangement. researchgate.net |

| Diol Cyclization | Au and Pd catalysts | DFT | Identification of anti-addition and anti-elimination transition states. semanticscholar.org |

| Heck Desymmetrization | Palladium catalyst | Not specified | Solvent choice influences enantioselectivity through noncovalent interactions. acs.org |

| Dihydroxylation | OsO₄ | B3LYP, B3LYP-D3 | Energy differences in transition states explain stereoselectivity. nih.gov |

Computational Assessment of Ring Strain Energy and Polymerization Tendencies

The five-membered ring of this compound possesses a certain amount of ring strain, which is a key factor in its reactivity, particularly in ring-opening polymerization (ROMP). wikipedia.org Computational methods can provide quantitative estimates of this ring strain energy.

DFT calculations have been used to determine the ring strain energy of cyclopentene and its derivatives. google.com For example, 3-cyclopentene-1-ol (B50740) was calculated to have a slightly higher ring strain energy (−6.77 kcal/mol) than cyclopentene (−5.44 kcal/mol), suggesting it would be a suitable monomer for equilibrium ROMP. google.com The calculated ring strain energy for 3-cyclopentene-1-ol is comparable to the experimentally observed activation enthalpy for its ROMP. researchgate.net

These calculations are crucial for predicting the polymerization tendency of different monomers. A higher ring strain generally leads to a more favorable polymerization enthalpy. However, other factors like the steric bulk of substituents can also influence polymerization. researchgate.net Computational studies can help to balance these factors to design monomers with optimal polymerization characteristics. researchgate.net

Table 3: Calculated Ring Strain Energies of Cyclopentene Derivatives

| Compound | Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|

| Cyclopentene | -5.44 | google.com |

| 3-Cyclopentene-1-ol | -6.77 | google.com |

Molecular Modeling in Scaffold Design and Bioisosterism Research

The cyclopentene scaffold is an attractive structural motif in medicinal chemistry and drug design. royalsocietypublishing.orgontosight.ai Molecular modeling plays a vital role in designing new molecules based on the this compound scaffold and in exploring its potential as a bioisostere.

The cyclopentene ring can be considered a bioisostere of proline, making it a valuable scaffold in the design of peptide-based compounds. royalsocietypublishing.org Molecular modeling can be used to design and evaluate how modifications to the this compound scaffold affect its shape, flexibility, and interactions with biological targets. researchgate.net For example, by systematically varying the spatial orientation of functional groups attached to the scaffold, libraries of compounds with diverse three-dimensional structures can be designed. researchgate.net